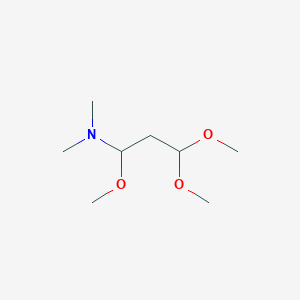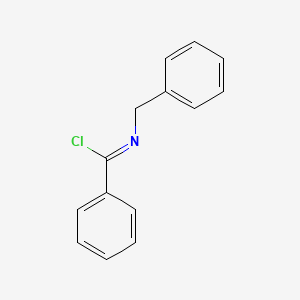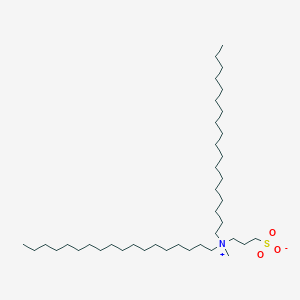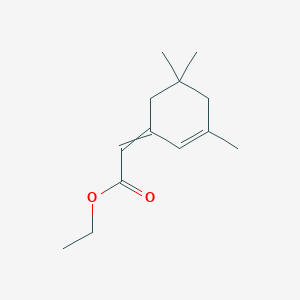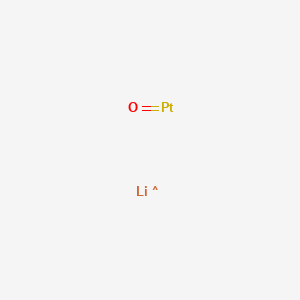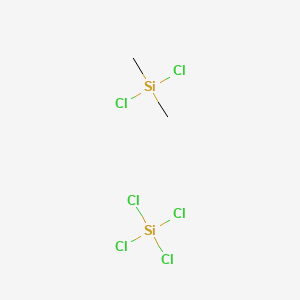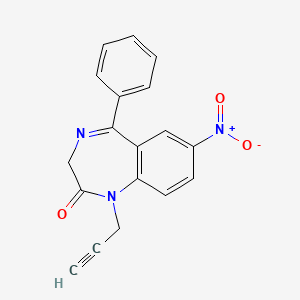methanone CAS No. 52220-78-7](/img/structure/B14649095.png)
[5-Chloro-2-(hydroxymethyl)phenyl](2-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(hydroxymethyl)phenylmethanone is an organic compound with the molecular formula C14H10Cl2O2. This compound is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a benzophenone structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(hydroxymethyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-2-(carboxymethyl)phenyl(2-chlorophenyl)methanone.
Reduction: 5-Chloro-2-(hydroxymethyl)phenyl(2-chlorophenyl)methanol.
Substitution: 5-Methoxy-2-(hydroxymethyl)phenyl(2-chlorophenyl)methanone.
Applications De Recherche Scientifique
5-Chloro-2-(hydroxymethyl)phenylmethanone is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Chloro-2-(hydroxymethyl)phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition and disruption of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2’-chloro-5-nitrobenzophenone
- 2-Methylamino-2’,5-dichlorobenzophenone
- 5-Chloro-2-(methylamino)phenyl(2-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, 5-Chloro-2-(hydroxymethyl)phenylmethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
52220-78-7 |
|---|---|
Formule moléculaire |
C14H10Cl2O2 |
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
[5-chloro-2-(hydroxymethyl)phenyl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C14H10Cl2O2/c15-10-6-5-9(8-17)12(7-10)14(18)11-3-1-2-4-13(11)16/h1-7,17H,8H2 |
Clé InChI |
KTSLQVGGRYSESF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
